Cas no 341-67-3 (Acetylpyridine-NADP)
Acetylpyridine-NADP structure
Product Name:Acetylpyridine-NADP
CAS-Nr.:341-67-3
MF:C22H29N6O17P3
MW:742.416948080063
CID:312373
PubChem ID:3036915
Update Time:2025-04-19
Acetylpyridine-NADP Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- [(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate
- 5'-ester with 3-acetyl-1-b-D-ribofuranosylpyridinium
- 5'-ester with 3-acetyl-1-b-D-ribofuranosylpyridinium, innersalt (9CI)
- Adenosine5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'®
- β-3-Acetylpyridine adenine dinucleotide 2'-phosphate
- Acetylpyridine-NADP
- Acetylpyridine adenine dinucleotide phosphate
- 3-Acetylpyridine adenine dinucleotide phosphate
- 3-Acetyl pyridine NADP
- Pyridinium, 3-acetyl-1-β-D- ribofuranosyl-, hydroxide, 5'→5'-ester with adenosine 2'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate), inner salt (8CI)
- 3-Acetyl- 1-β-D-ribofuranosylpyridinium hydroxide, 5'→5'-ester with adenosine 5'-diphosphate, 2'-phosphate, inner salt (6CI)
- 3-Acetyl-1-β-D-ribofuranosylpyridinium hydroxide, 5'-ester with adenosine 2'-phosphate, 5'-pyrophosphate, inner salt (7CI)
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 3-acetyl-1-β-D-ribofuranosylpyridinium, inner salt
- 3-Acetylpyridine-adenine dinucleotide phosphate
- 341-67-3
- C22-H29-N6-O17-P3
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'-5'-ester with 3-acetyl-1-beta-D-ribofuranosylpyridinium inner salt
- C22H29N6O17P3
- DTXSID50187693
- 3-Acetylpyridine-nadp
- Acetylpyridine-NADP
-
- Inchi: 1S/C22H29N6O17P3/c1-10(29)11-3-2-4-27(5-11)21-17(32)15(30)12(42-21)6-40-47(36,37)45-48(38,39)41-7-13-16(31)18(44-46(33,34)35)22(43-13)28-9-26-14-19(23)24-8-25-20(14)28/h2-5,8-9,12-13,15-18,21-22,30-32H,6-7H2,1H3,(H5-,23,24,25,33,34,35,36,37,38,39)/t12-,13-,15-,16-,17-,18-,21-,22-/m1/s1
- InChI-Schlüssel: CWZSJEPJRFQEBR-RBEMOOQDSA-N
- Lächelt: P(=O)(O)(O)O[C@H]1[C@H](N2C=NC3C(N)=NC=NC2=3)O[C@H](COP(=O)(O)OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@H]([N+]3C=CC=C(C(C)=O)C=3)O2)O)O)[C@H]1O
Berechnete Eigenschaften
- Genaue Masse: 742.08037
- Monoisotopenmasse: 742.08020447g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 7
- Anzahl der Akzeptoren für Wasserstoffbindungen: 21
- Schwere Atomanzahl: 48
- Anzahl drehbarer Bindungen: 13
- Komplexität: 1290
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -6.3
- Topologische Polaroberfläche: 342Ų
Experimentelle Eigenschaften
- PSA: 341.6
Acetylpyridine-NADP Verwandte Literatur
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
341-67-3 (Acetylpyridine-NADP) Verwandte Produkte
- 53-59-8(NADP)
- 86-08-8(3-Acetylpyridine adenine dinucleotide)
- 53-84-9(b-Nicotinamide Adenine Dinucleotide)
- 7298-93-3(β-D-Xylofuranose, 1-(6-amino-9H-purin-9-yl)-1-deoxy-, inner salt, 5-[3-(aminocarbonyl)-1-[5-O-[hydroxy(phosphonooxy)phosphinyl]-α-D-ribofuranosyl]pyridiniumyl])
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Empfohlene Lieferanten
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Mitglied
CN Lieferant
Reagenz
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge